3-Methoxy-2-methyl-6-nitropyridine
Overview
Description
3-Methoxy-2-methyl-6-nitropyridine: is an organic compound belonging to the class of pyridine derivatives. It has the molecular formula C7H8N2O3 and is characterized by a methoxy group at the third position, a methyl group at the second position, and a nitro group at the sixth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methyl-6-nitropyridine typically involves the nitration of 2-methyl-3-methoxypyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3-Methoxy-2-methyl-6-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 3-Methoxy-2-carboxy-6-nitropyridine.
Scientific Research Applications
Chemistry: 3-Methoxy-2-methyl-6-nitropyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, coatings, and electronic materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-6-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-Methoxy-2-nitropyridine: Lacks the methyl group at the second position.
2-Methyl-6-nitropyridine: Lacks the methoxy group at the third position.
2-Methyl-3-nitropyridine: Lacks the methoxy group and has the nitro group at the third position.
Uniqueness: 3-Methoxy-2-methyl-6-nitropyridine is unique due to the presence of both the methoxy and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-methoxy-2-methyl-6-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(12-2)3-4-7(8-5)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVFMZISSJYNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628935 | |
Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23904-02-1 | |
Record name | 3-Methoxy-2-methyl-6-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.